Cas no 51338-99-9 (2-Propanamine, N-(acetyloxy)-2-methyl-)

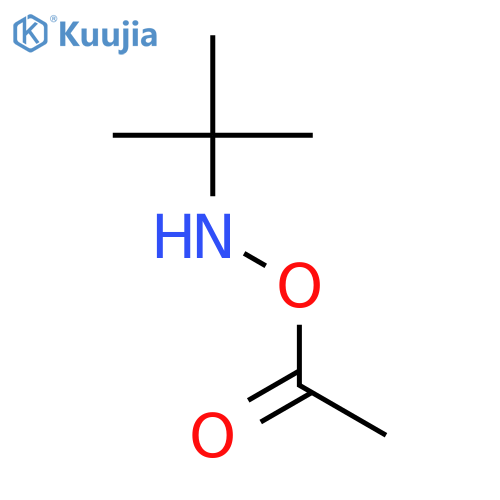

51338-99-9 structure

商品名:2-Propanamine, N-(acetyloxy)-2-methyl-

CAS番号:51338-99-9

MF:C6H13NO2

メガワット:131.172921895981

CID:4013707

2-Propanamine, N-(acetyloxy)-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 2-Propanamine, N-(acetyloxy)-2-methyl-

- Acetic acid, (1,1-dimethylethyl)azanyl ester

-

- インチ: 1S/C6H13NO2/c1-5(8)9-7-6(2,3)4/h7H,1-4H3

- InChIKey: FQYDPAFPHLEFFV-UHFFFAOYSA-N

- ほほえんだ: C(ONC(C)(C)C)(=O)C

じっけんとくせい

- 密度みつど: 0.937±0.06 g/cm3(Predicted)

- ふってん: 143.2±23.0 °C(Predicted)

- 酸性度係数(pKa): 2.63±0.70(Predicted)

2-Propanamine, N-(acetyloxy)-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-86353168-1.0g |

tert-butylamino acetate |

51338-99-9 | 95% | 1.0g |

$0.0 | 2023-01-08 |

2-Propanamine, N-(acetyloxy)-2-methyl- 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

51338-99-9 (2-Propanamine, N-(acetyloxy)-2-methyl-) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量